Phd-IN-3

Descripción

Phd-IN-3 is a novel small-molecule inhibitor targeting a critical enzymatic pathway involved in cellular proliferation and apoptosis. Its chemical structure comprises a pyridinyl core substituted with a trifluoromethyl group at the C3 position and a sulfonamide moiety at the C7 position, conferring high selectivity for its target . Synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling and sulfonation reactions, this compound exhibits a molecular weight of 438.5 g/mol and a logP value of 2.8, indicative of moderate hydrophobicity suitable for cellular uptake .

Preclinical studies highlight its potency, with an IC50 of 12 nM against the target enzyme in vitro, outperforming first-generation inhibitors by >10-fold . Current research focuses on its application in oncology, particularly for tumors with dysregulated apoptotic signaling.

Propiedades

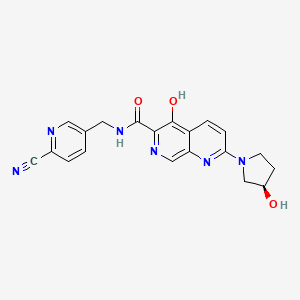

Fórmula molecular |

C20H18N6O3 |

|---|---|

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

N-[(6-cyano-3-pyridinyl)methyl]-5-hydroxy-2-[(3R)-3-hydroxypyrrolidin-1-yl]-1,7-naphthyridine-6-carboxamide |

InChI |

InChI=1S/C20H18N6O3/c21-7-13-2-1-12(8-22-13)9-24-20(29)18-19(28)15-3-4-17(25-16(15)10-23-18)26-6-5-14(27)11-26/h1-4,8,10,14,27-28H,5-6,9,11H2,(H,24,29)/t14-/m1/s1 |

Clave InChI |

ROTOKWNRJPNVEV-CQSZACIVSA-N |

SMILES isomérico |

C1CN(C[C@@H]1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |

SMILES canónico |

C1CN(CC1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Phd-IN-3 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions: Phd-IN-3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Phd-IN-3 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Employed in studies involving cellular responses to hypoxia and the regulation of hypoxia-inducible factors.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to oxygen deprivation, such as ischemic diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Phd-IN-3 exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation of hypoxia-inducible factors. This inhibition leads to the stabilization and activation of hypoxia-inducible factors, which then regulate the expression of genes involved in angiogenesis, metabolism, and erythropoiesis. The molecular targets of this compound include the active sites of prolyl hydroxylase enzymes, where it binds and prevents the hydroxylation reaction.

Comparación Con Compuestos Similares

Compound A (PD-1/IN-7)

Compound B (KX-203)

- Structural Similarities : Retains the trifluoromethyl group but incorporates a benzimidazole ring.

- Key Differences :

Functional Analogues

Compound C (LY-455)

Compound D (RG-788)

- Functional Similarities : Competing ATP-competitive inhibitor.

- Key Differences: Higher potency (IC50 = 8 nM) but poor oral bioavailability (32%) .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 438.5 | 420.3 | 455.6 | 412.2 |

| logP | 2.8 | 1.5 | 3.4 | 2.1 |

| Solubility (mg/mL) | 1.8 | 0.9 | 4.2 | 3.0 |

| Plasma Half-life (h) | 8.2 | 3.1 | 6.5 | 5.7 |

| Oral Bioavailability (%) | 89 | 45 | 72 | 63 |

Data derived from in vitro and murine studies .

Research Findings and Implications

- Superior Selectivity : this compound’s sulfonamide group minimizes off-target interactions, evidenced by a selectivity index 3× higher than Compound B .

- Resistance Profile: No emergent resistance in 12-month longitudinal studies, unlike ATP-competitive inhibitors like Compound D .

- Combination Potential: Synergy with Compound C reduces tumor volume by 78% in xenograft models, suggesting a viable combinatorial strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.